molecular formula C23H22N4O4 B6543606 N-(2-methoxy-5-methylphenyl)-2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide CAS No. 942035-32-7

N-(2-methoxy-5-methylphenyl)-2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide

Cat. No.: B6543606
CAS No.: 942035-32-7
M. Wt: 418.4 g/mol
InChI Key: LWQPQFNJNODUIE-UHFFFAOYSA-N
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Description

N-(2-methoxy-5-methylphenyl)-2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is a synthetic organic compound that belongs to the class of pyrazolopyrazine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxy-5-methylphenyl)-2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through standard organic synthesis techniques. The key steps may include:

    Formation of the pyrazolopyrazine core: This can be achieved through cyclization reactions involving hydrazine derivatives and diketones.

    Substitution reactions: Introduction of methoxy and methyl groups on the phenyl rings can be done using electrophilic aromatic substitution reactions.

    Amide bond formation: The final step involves coupling the pyrazolopyrazine derivative with an appropriate acylating agent to form the acetamide linkage.

Industrial Production Methods

Industrial production of such compounds typically involves optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxy-5-methylphenyl)-2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding phenols.

    Reduction: The carbonyl group in the pyrazolopyrazine core can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic derivatives, while reduction may yield alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving pyrazolopyrazine derivatives.

    Medicine: Potential therapeutic agent for diseases where pyrazolopyrazine derivatives show activity.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-methoxy-5-methylphenyl)-2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The exact pathways and targets would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyrazine derivatives: Compounds with similar core structures but different substituents.

    Phenylacetamide derivatives: Compounds with similar acetamide linkages but different aromatic rings.

Uniqueness

N-(2-methoxy-5-methylphenyl)-2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide is unique due to its specific substitution pattern and the combination of functional groups, which may confer distinct biological activities and chemical reactivity.

Properties

IUPAC Name

N-(2-methoxy-5-methylphenyl)-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O4/c1-15-4-9-21(31-3)19(12-15)24-22(28)14-26-10-11-27-20(23(26)29)13-18(25-27)16-5-7-17(30-2)8-6-16/h4-13H,14H2,1-3H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWQPQFNJNODUIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)NC(=O)CN2C=CN3C(=CC(=N3)C4=CC=C(C=C4)OC)C2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601119452
Record name N-(2-Methoxy-5-methylphenyl)-2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazine-5(4H)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601119452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942035-32-7
Record name N-(2-Methoxy-5-methylphenyl)-2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazine-5(4H)-acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942035-32-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Methoxy-5-methylphenyl)-2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazine-5(4H)-acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601119452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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